N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide
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Overview
Description
N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide is a chemical compound belonging to the class of oxamides It is characterized by the presence of a cyclohexyl group and a pyridin-2-ylmethyl group attached to the oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with oxalyl chloride to form the desired oxamide compound .
Industrial Production Methods
Industrial production of N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxamide to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols; reactions performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state oxamides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The pyridin-2-ylmethyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)pyridin-2-amine: Similar in structure but lacks the oxamide moiety.
N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide: Similar but with the pyridinyl group at a different position.
N-(pyridin-2-ylmethyl)oxamide: Lacks the cyclohexyl group.
Uniqueness
N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide is unique due to the presence of both the cyclohexyl and pyridin-2-ylmethyl groups attached to the oxamide moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor highlight its versatility and importance in various applications .
Properties
IUPAC Name |
N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXORBLENEBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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